N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H21N9O3S3 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 543.09294909 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial potential of sulfonamide derivatives, including those related to the chemical structure of interest. For instance, studies have shown that compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives exhibit good antimicrobial activity, with certain compounds displaying high activity against various strains (Fahim & Ismael, 2019). This demonstrates the compound's relevance in developing new antimicrobial agents.
Crystal Structure Analysis
The crystal structures of compounds closely related to the query compound have been analyzed, revealing insights into their molecular conformation and potential interactions. Such studies are critical for understanding the compound's behavior in solid-state and guiding the design of new derivatives with improved properties (Subasri et al., 2016).
Antimalarial and COVID-19 Applications
Sulfonamide derivatives, including those similar to the query compound, have been investigated for their antimalarial activity. A theoretical investigation and molecular docking study have identified compounds with promising antimalarial activity and evaluated their potential against COVID-19, highlighting their significance in addressing global health challenges (Fahim & Ismael, 2021).
Synthesis and Biological Study
The synthesis and biological evaluation of novel derivatives bearing the sulfonamide moiety, related to the chemical structure , have demonstrated their potential as serotonin receptor antagonists. This research indicates the compound's application in neurological and psychiatric disorders (Ivachtchenko et al., 2010).
Carbonic Anhydrase Inhibitory Action
A study on thiazolylsulfonamides structurally related to the query compound has shown that these compounds are potent inhibitors of human carbonic anhydrase isoforms. This property is significant for the development of treatments for conditions such as cancer, obesity, and glaucoma (Carta et al., 2017).
Properties
IUPAC Name |
2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O3S3/c22-16-10-17(23)27-20(26-16)34-11-18-28-29-21(30(18)14-4-2-1-3-5-14)35-12-19(31)25-13-6-8-15(9-7-13)36(24,32)33/h1-10H,11-12H2,(H,25,31)(H2,24,32,33)(H4,22,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGIHDWQZJCJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CSC4=NC(=CC(=N4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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